

# Spectroscopic Data of Di-tert-butyl Disulfide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Ditert-butyl disulfide** ((CH<sub>3</sub>)<sub>3</sub>CSSC(CH<sub>3</sub>)<sub>3</sub>), a common organosulfur compound. The information presented herein is essential for the structural elucidation, identification, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

#### **Spectroscopic Data Summary**

The following tables summarize the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry analysis of **Di-tert-butyl disulfide**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Di-tert-butyl Disulfide** 

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment	Solvent
1.311	Singlet	18H	(CH₃)₃C-	CDCl <sub>3</sub>

Table 2: 13C NMR Spectroscopic Data for Di-tert-butyl Disulfide



Chemical Shift (δ) [ppm]	Assignment	Solvent
45.4	-S-C(CH <sub>3</sub> ) <sub>3</sub>	CDCl <sub>3</sub>
30.9	-C(CH <sub>3</sub> ) <sub>3</sub>	CDCl₃

#### Infrared (IR) Spectroscopy

Due to the lack of publicly available, specific peak data, a representative set of expected IR absorption bands for a molecule with tert-butyl and disulfide functionalities is provided. The disulfide (S-S) stretch is typically weak and may be difficult to observe.

Table 3: Characteristic Infrared Absorption Bands for Di-tert-butyl Disulfide

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2965	Strong	C-H stretch (sp³ asymmetric)
~2870	Medium	C-H stretch (sp³ symmetric)
~1460	Medium	C-H bend (asymmetric)
~1365	Strong	C-H bend (symmetric, characteristic of tert-butyl)
~1215	Medium	C-C stretch
~500-400	Weak	S-S stretch

#### Mass Spectrometry (MS)

The mass spectrum of **Di-tert-butyl disulfide** is characterized by a distinct molecular ion peak and a prominent base peak resulting from the stable tert-butyl cation.

Table 4: Mass Spectrometry Data (Electron Ionization) for Di-tert-butyl Disulfide



Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
178	Moderate	[M] <sup>+</sup> (Molecular Ion)
121	Moderate	[M - C4H9] <sup>+</sup>
91	Low	[C <sub>4</sub> H <sub>9</sub> S] <sup>+</sup>
57	100% (Base Peak)	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-butyl cation)

### **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. These protocols are intended as a guide and may require optimization based on the specific instrumentation used.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation:
  - Dissolve 5-10 mg of **Di-tert-butyl disulfide** in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
  - Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta$  = 0.00 ppm).
  - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
  - Spectrometer: 300 MHz NMR Spectrometer.
  - Acquisition Parameters:
    - Number of scans: 16
    - Relaxation delay: 1.0 s
    - Pulse width: 30°



- Spectral width: -2 to 12 ppm
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
- ¹³C NMR Spectroscopy:
  - Spectrometer: 75 MHz NMR Spectrometer (corresponding to a 300 MHz <sup>1</sup>H frequency).
  - Acquisition Parameters:
    - Number of scans: 1024
    - Relaxation delay: 2.0 s
    - Pulse program: Proton-decoupled
    - Spectral width: -10 to 220 ppm
  - Processing: Apply Fourier transformation, phase correction, and baseline correction.

#### Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
  - Place a small drop of neat Di-tert-butyl disulfide liquid directly onto the ATR crystal.
- Data Acquisition:
  - Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer equipped with a diamond or germanium ATR accessory.
  - Acquisition Parameters:
    - Resolution: 4 cm<sup>-1</sup>
    - Number of scans: 32
    - Spectral range: 4000 400 cm<sup>-1</sup>



 Processing: A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.

#### **Mass Spectrometry (MS)**

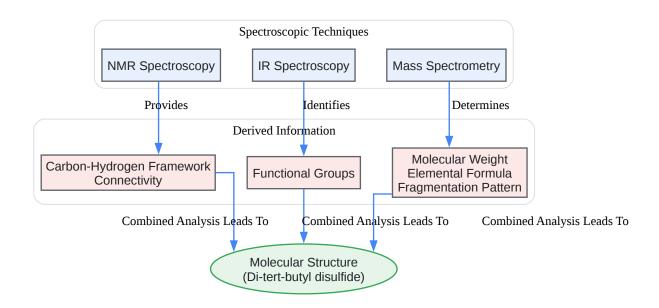
- Sample Introduction:
  - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Data Acquisition (Electron Ionization EI):
  - Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.
  - o Ionization Method: Electron Ionization (EI).
  - Ionization Energy: 70 eV.
  - Mass Range: m/z 40-400.

#### **Visualizations**

#### **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule like **Di-tert-butyl disulfide** using the spectroscopic techniques described.





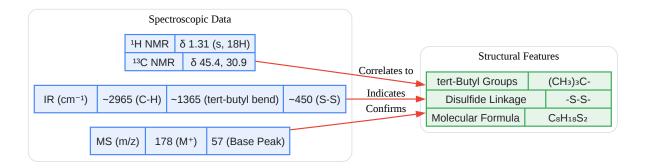
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Caption: Logical workflow for structural elucidation.

## Relationship Between Spectroscopic Data and Molecular Structure

This diagram shows how the different pieces of spectroscopic data relate to the specific structural features of **Di-tert-butyl disulfide**.





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Caption: Data to structure correlation.

To cite this document: BenchChem. [Spectroscopic Data of Di-tert-butyl Disulfide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089511#spectroscopic-data-nmr-ir-ms-for-di-tert-butyl-disulfide]

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